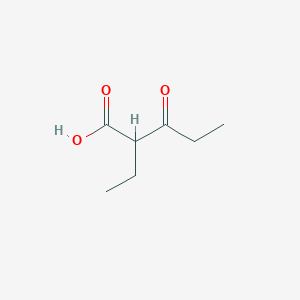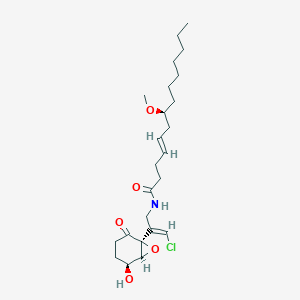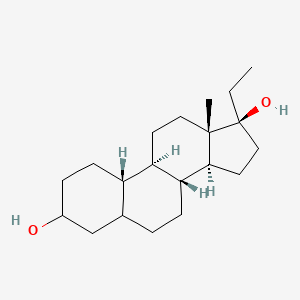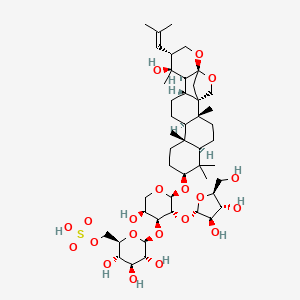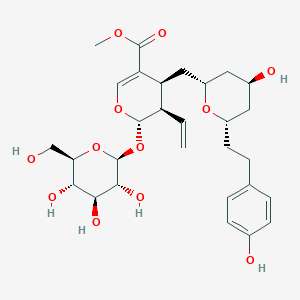
Hydrangenoside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrangenoside E is a natural product found in Hydrangea scandens and Hydrangea chinensis with data available.
Scientific Research Applications
Identification and Structural Elucidation
- Secoiridoid Glycoside and Alkaloid Constituents : A study identified a new secoiridoid glycoside, hydrachoside A, from Hydrangea chinensis leaves and elucidated the absolute stereochemistry of the side chain attached to C-15 on hydrangenoside E through NMR spectral analysis (Chang et al., 2003).
Potential Therapeutic Applications
- Anti-cancer Activity : Hydrangenol, derived from Hydrangea macrophylla, has shown significant anti-cancer activity against bladder cancer cell lines, suggesting potential therapeutic applications in oncology (Shin et al., 2018).
- Anti-photoaging Effects : Hydrangea serrata leaves, which contain hydrangenol, have demonstrated anti-photoaging effects on UVB-irradiated human fibroblasts, potentially beneficial for skin health (Shin et al., 2019).
- Anti-inflammatory Effects : Studies indicate that hydrangenol can inhibit nitric oxide production in microglial cells, suggesting anti-inflammatory properties useful in treating inflammatory diseases (Kim et al., 2013).
- Antiangiogenic Activity : Hydrangenol inhibits angiogenesis stimulated by VEGF, indicating potential applications in treating diseases mediated by angiogenesis (Gho et al., 2019).
Environmental and Analytical Research
- Bioindicator Species in Environmental Assessment : Hydra, often used in studying the impacts of environmental pollutants, can be associated with studies involving hydrangenol and its environmental impacts (Quinn et al., 2012).
- VIS-NIR Modeling of Hydrangenol : Hyperspectral data modeling for estimating hydrangenol content in plants, useful in quality control and research applications (Moll et al., 2022).
properties
Product Name |
Hydrangenoside E |
|---|---|
Molecular Formula |
C29H40O12 |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[[(2R,4S,6S)-4-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]oxan-2-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C29H40O12/c1-3-20-21(12-19-11-17(32)10-18(39-19)9-6-15-4-7-16(31)8-5-15)22(27(36)37-2)14-38-28(20)41-29-26(35)25(34)24(33)23(13-30)40-29/h3-5,7-8,14,17-21,23-26,28-35H,1,6,9-13H2,2H3/t17-,18-,19-,20+,21-,23+,24+,25-,26+,28-,29-/m0/s1 |
InChI Key |
SYCAAOWPYJBQKF-LBSDZYGWSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@@H]2C[C@H](C[C@@H](O2)CCC3=CC=C(C=C3)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2CC(CC(O2)CCC3=CC=C(C=C3)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
synonyms |
hydrangenoside E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)


